molecular formula C9H18N2O2S B1425235 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine CAS No. 914654-81-2

1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine

Cat. No. B1425235
M. Wt: 218.32 g/mol
InChI Key: RGFXOCLTTSWPRW-UHFFFAOYSA-N
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Patent
US07897603B2

Procedure details

A suspension of 0.57 g (1.85 mmol) 1-benzyl-4-(1,1-dioxo-hexahydro-1λ6-thiopyran-4-yl)-piperazine and 300 mg 10% Pd/C in 30 mL MeOH was hydrogenated at 50° C. and 50 psi hydrogen pressure for 10 h. The catalyst was removed by suction filtering and the filtrate was concentrated by evaporation i. vac. The product was reacted further without purification.
Name
1-benzyl-4-(1,1-dioxo-hexahydro-1λ6-thiopyran-4-yl)-piperazine
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:19][CH2:18][S:17](=[O:21])(=[O:20])[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[O:21]=[S:17]1(=[O:20])[CH2:16][CH2:15][CH:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH2:19][CH2:18]1

Inputs

Step One
Name
1-benzyl-4-(1,1-dioxo-hexahydro-1λ6-thiopyran-4-yl)-piperazine
Quantity
0.57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1CCS(CC1)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50° C.
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation i
CUSTOM
Type
CUSTOM
Details
The product was reacted further without purification

Outcomes

Product
Name
Type
Smiles
O=S1(CCC(CC1)N1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.